molecular formula C16H13ClCrN2Na2O9S2+2 B12723192 Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) CAS No. 54306-63-7

Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-)

Cat. No.: B12723192
CAS No.: 54306-63-7
M. Wt: 574.8 g/mol
InChI Key: LVBHILCJNRIION-UHFFFAOYSA-N
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Description

Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) is a complex organic compound with a molecular formula of C16H13ClCrN2Na2O9S2+2 and a molecular weight of 574.80. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of chromium.

    Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonate groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce aromatic amines .

Scientific Research Applications

Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various analytical techniques and as a standard in spectrophotometric analyses.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.

    Industry: Widely used in the production of dyes and pigments, particularly in the textile and printing industries .

Mechanism of Action

The mechanism of action of Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) involves its interaction with various molecular targets. The azo bond and the chromium center play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, leading to various chemical transformations. The molecular pathways involved include electron transfer processes and coordination chemistry with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • Disodium (1-((5-chloro-2-hydroxyphenyl)azo)-2-naphthalenolato)(4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-((1-oxo-2-propenyl)amino)-2-naphthalenesulfonato)chromate
  • Disodium (5,8-dichloro-2-((5-chloro-2-hydroxyphenyl)azo)-1-naphtholato)(4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalene-1-sulphonato)chromate .

Uniqueness

What sets Disodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))hydroxychromate(2-) apart is its specific structural configuration, which imparts unique chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications, while its reactivity and interaction with various molecular targets make it a subject of interest in scientific research .

Properties

CAS No.

54306-63-7

Molecular Formula

C16H13ClCrN2Na2O9S2+2

Molecular Weight

574.8 g/mol

IUPAC Name

disodium;8-[(5-chloro-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid;chromium;hydrate

InChI

InChI=1S/C16H11ClN2O8S2.Cr.2Na.H2O/c17-9-2-4-12(20)11(6-9)18-19-16-13(21)3-1-8-5-10(28(22,23)24)7-14(15(8)16)29(25,26)27;;;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;;;1H2/q;;2*+1;

InChI Key

LVBHILCJNRIION-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=CC(=C3)Cl)O)O.O.[Na+].[Na+].[Cr]

Origin of Product

United States

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